molecular formula C21H23N5O4 B2449327 methyl 3-[1,6,7-trimethyl-8-(3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]propanoate CAS No. 887455-99-4

methyl 3-[1,6,7-trimethyl-8-(3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]propanoate

Cat. No.: B2449327
CAS No.: 887455-99-4
M. Wt: 409.446
InChI Key: JDPRWOZZRWSEGL-UHFFFAOYSA-N
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Description

Methyl 3-[1,6,7-trimethyl-8-(3-methylphenyl)-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-3-yl]propanoate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[1,6,7-trimethyl-8-(3-methylphenyl)-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-3-yl]propanoate typically involves multi-step organic reactions. The initial steps often include the formation of the imidazolino[1,2-h]purin core, followed by the introduction of the methyl and phenyl groups. The final step involves esterification to form the propanoate ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[1,6,7-trimethyl-8-(3-methylphenyl)-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-3-yl]propanoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions for substitution reactions vary, but may include the use of strong acids or bases, as well as specific catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds.

Scientific Research Applications

Chemistry

In chemistry, Methyl 3-[1,6,7-trimethyl-8-(3-methylphenyl)-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-3-yl]propanoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its structural complexity makes it a valuable tool for probing the mechanisms of various biological processes.

Medicine

In medicinal chemistry, this compound is of interest for its potential therapeutic properties. It may be investigated for its ability to interact with specific biological targets, such as enzymes or receptors, and could lead to the development of new drugs.

Industry

In industry, Methyl 3-[1,6,7-trimethyl-8-(3-methylphenyl)-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-3-yl]propanoate may be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Methyl 3-[1,6,7-trimethyl-8-(3-methylphenyl)-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-3-yl]propanoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-[1,6,7-trimethyl-8-(3-methylphenyl)-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-3-yl]butanoate: Similar in structure but with a butanoate ester instead of a propanoate ester.

    Methyl 3-[1,6,7-trimethyl-8-(3-methylphenyl)-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-3-yl]acetate: Similar in structure but with an acetate ester instead of a propanoate ester.

Uniqueness

The uniqueness of Methyl 3-[1,6,7-trimethyl-8-(3-methylphenyl)-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-3-yl]propanoate lies in its specific ester group and the overall structural configuration. These features may confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

methyl 3-[4,7,8-trimethyl-6-(3-methylphenyl)-1,3-dioxopurino[7,8-a]imidazol-2-yl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O4/c1-12-7-6-8-15(11-12)25-13(2)14(3)26-17-18(22-20(25)26)23(4)21(29)24(19(17)28)10-9-16(27)30-5/h6-8,11H,9-10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDPRWOZZRWSEGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=C(N3C2=NC4=C3C(=O)N(C(=O)N4C)CCC(=O)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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